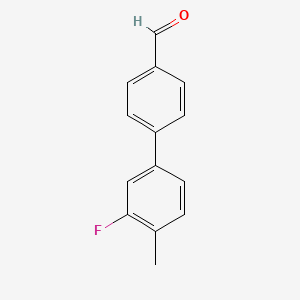

4-(3-Fluoro-4-methylphenyl)benzaldehyde

Description

Nomenclature and Chemical Identity

This compound represents a systematically named aromatic aldehyde compound characterized by its distinctive substitution pattern and molecular architecture. The compound bears the Chemical Abstracts Service registry number 885964-50-1, which serves as its unique chemical identifier in scientific databases and commercial applications. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the precise structural arrangement of functional groups within the molecule, specifically indicating the presence of a fluorine atom at the third position and a methyl group at the fourth position of one phenyl ring, which is subsequently connected to a benzaldehyde moiety.

The molecular formula C14H11FO accurately describes the atomic composition, encompassing fourteen carbon atoms, eleven hydrogen atoms, one fluorine atom, and one oxygen atom, resulting in a molecular weight of 214.23 grams per mole. The compound also carries the alternative designation 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde, which emphasizes its biphenyl structural framework with the aldehyde functional group positioned para to the biphenyl linkage. The International Chemical Identifier key DHRGFMXZTBIYFH-UHFFFAOYSA-N provides a standardized digital fingerprint for computational chemistry applications and database searching.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as O=CC1=CC=C(C2=CC=C(C)C(F)=C2)C=C1, which encodes the molecular connectivity in a linear format suitable for computational processing. This notation clearly delineates the aldehyde functionality and the specific arrangement of the fluorine and methyl substituents on the phenyl ring system.

Historical Context and Discovery

The historical development of this compound emerges from the broader context of fluorinated organic compound research that gained momentum in the mid-to-late twentieth century. While specific documentation of the initial synthesis and characterization of this particular compound remains limited in publicly available literature, its development likely parallels the general advancement in fluorine chemistry that accelerated following the establishment of reliable fluorination methodologies and the recognition of fluorine's unique effects on molecular properties.

The compound's inclusion in commercial chemical catalogs and research databases suggests its synthesis and characterization occurred within the framework of systematic exploration of fluorinated aromatic systems. Chemical suppliers such as Fluorochem have historically been involved in the development and commercialization of specialized fluorinated building blocks, indicating that this compound emerged from targeted synthetic programs aimed at expanding the available repertoire of fluorinated synthetic intermediates.

Patent literature reveals related synthetic methodologies that may have contributed to the development of efficient routes to this compound class. For instance, documented synthetic approaches for related fluorinated benzaldehydes, such as 3-bromo-4-fluorobenzaldehyde, demonstrate the evolution of halogenation techniques that likely influenced the synthetic accessibility of this compound. These patent disclosures from 2019 indicate ongoing industrial interest in optimizing synthetic routes to fluorinated aromatic compounds, suggesting that the target compound benefits from advances in green chemistry and process optimization.

Relevance in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from its unique combination of structural features that make it valuable as a synthetic building block and pharmaceutical intermediate. The presence of both electron-withdrawing fluorine and electron-donating methyl substituents creates a distinctive electronic environment that influences reactivity patterns and molecular interactions. This electronic modulation is particularly important in medicinal chemistry applications where subtle changes in electronic properties can dramatically affect biological activity and pharmacological profiles.

Current research applications demonstrate the compound's utility in organic synthesis, particularly in reactions involving aldol condensations, reductive aminations, and nucleophilic substitution processes. The aldehyde functional group serves as a versatile handle for carbon-carbon bond formation reactions, while the fluorine atom can participate in unique interactions such as hydrogen bonding and electrostatic interactions that are increasingly recognized as important in drug design and materials science applications.

The compound's role in pharmaceutical research extends to its use as an intermediate in the synthesis of bioactive molecules. The fluorine atom's unique properties, including its high electronegativity and small size, often enhance metabolic stability and membrane permeability of pharmaceutical compounds. Research indicates that fluorinated aromatic systems frequently exhibit improved biological activity compared to their non-fluorinated analogs, making this compound valuable for structure-activity relationship studies and lead compound optimization.

In materials science applications, the compound's aromatic structure and functional group positioning make it suitable for incorporation into polymer backbones and liquid crystalline materials. The combination of rigid aromatic framework and reactive aldehyde functionality enables its use in polymerization reactions and crosslinking applications that require precise control over molecular architecture.

Scope and Limitations of Current Knowledge

The current understanding of this compound encompasses several well-established aspects while revealing significant gaps that limit comprehensive characterization and application development. Available commercial data provides fundamental physical and chemical properties, including molecular weight, purity specifications, and basic handling requirements, but lacks detailed thermodynamic parameters, spectroscopic characterization data, and comprehensive reactivity profiles.

One significant limitation in current knowledge relates to the absence of extensive literature documenting systematic studies of the compound's photochemical and thermal stability properties. While commercial suppliers indicate general storage recommendations, detailed stability studies under various environmental conditions and the identification of potential degradation pathways remain unexplored in publicly available sources. This knowledge gap is particularly relevant for applications requiring long-term storage or exposure to challenging environmental conditions.

The synthetic chemistry literature surrounding this specific compound remains relatively sparse, with most available information focusing on commercial availability rather than detailed synthetic methodologies or mechanism studies. While related compounds and general synthetic approaches for fluorinated benzaldehydes are documented, compound-specific optimization studies, alternative synthetic routes, and scalability assessments represent areas requiring further investigation.

Furthermore, detailed crystallographic data, advanced spectroscopic characterization including nuclear magnetic resonance and mass spectrometry fragmentation patterns, and computational chemistry studies examining conformational preferences and electronic properties represent additional areas where current knowledge could be significantly expanded. These limitations highlight opportunities for systematic research that could enhance understanding and facilitate broader application of this important synthetic intermediate.

Properties

IUPAC Name |

4-(3-fluoro-4-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGFMXZTBIYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680145 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885964-50-1 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-(3-Fluoro-4-methylphenyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of elemental fluorine with 4-methylbenzaldehyde in acetonitrile . This reaction typically requires controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-Fluoro-4-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

4-(3-Fluoro-4-methylphenyl)benzaldehyde is primarily used as a building block in the synthesis of more complex organic molecules. It can participate in various reactions, such as:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : It can be reduced to yield the corresponding alcohol.

- Substitution Reactions : The fluorine atom can be involved in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored as an intermediate for synthesizing various bioactive compounds. Its unique electronic properties due to the fluorine atom enhance its biological activity, making it a candidate for drug development. Studies have indicated that this compound may influence enzyme-catalyzed reactions and receptor binding, potentially leading to new therapeutic agents.

Biological Research

The compound's interaction with biological systems has been a focus of research. It can alter biochemical pathways by forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows researchers to study its effects on enzyme activity and cellular functions, providing insights into mechanisms of action that could lead to novel treatments for diseases.

Case Studies and Research Findings

Research studies have documented various applications and findings related to this compound:

- Synthesis of Antimicrobial Agents : A study demonstrated its use in synthesizing compounds with antimicrobial properties, showcasing its potential in developing new antibiotics.

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed its ability to modulate enzymatic activity, suggesting potential therapeutic applications.

- Material Science Applications : The compound has been explored for use in creating specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl-Substituted Benzaldehydes

- 4-Methylbenzaldehyde (p-tolualdehyde) :

- Structure : A single benzene ring with a methyl group at position 4.

- Comparison : Unlike the target compound, p-tolualdehyde lacks fluorine and a biphenyl system. The methyl group enhances electron density, making it less reactive toward electrophilic substitution than the fluorinated biphenyl derivative. It is used in materials science for modifying coal pitch (), whereas the target compound’s fluorine and biphenyl groups may improve thermal stability or alter optical properties.

Halogenated Benzaldehydes

- 3-Fluoro-4-methylbenzaldehyde: Structure: A single benzene ring with fluorine at position 3 and methyl at position 4. This difference may affect solubility or bioactivity; for instance, 3-fluoro-4-methylbenzaldehyde is a precursor in anti-hepatoma agents (), suggesting the biphenyl variant could exhibit distinct pharmacological profiles.

- 4-(Trifluoromethyl)benzaldehyde :

- Structure : A benzene ring with a trifluoromethyl (-CF₃) group at position 4.

- Comparison : The -CF₃ group is strongly electron-withdrawing, whereas the target compound’s fluorine and methyl create mixed electronic effects. 4-(Trifluoromethyl)benzaldehyde derivatives show antimicrobial activity (), implying that the target compound’s biphenyl system might enhance membrane penetration or target specificity.

Hydroxy-Substituted Benzaldehydes

- 4-Hydroxybenzaldehyde :

- Structure : A benzene ring with a hydroxyl (-OH) group at position 4.

- Comparison : The hydroxyl group is electron-donating, increasing resonance stabilization of the aldehyde. This contrasts with the fluorine in the target compound, which polarizes the aromatic system. 4-Hydroxybenzaldehyde is cytotoxic (), while fluorinated analogs like 3-fluoro-4-hydroxybenzaldehyde () exhibit enhanced acidity and reactivity, suggesting the target compound could be tailored for specific drug delivery systems.

Heterocyclic-Substituted Benzaldehydes

- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Structure: A triazole ring attached to the benzene core. Such derivatives are used in antifungal agents (), whereas the target compound’s fluorinated biphenyl group may improve lipophilicity for CNS-targeting drugs.

Biphenyl and Terphenyl Derivatives

- 4-(4-Phenylphenyl)benzaldehyde (p-terphenyl-4-carbaldehyde): Structure: A terphenyl system with an aldehyde group. Comparison: The terphenyl structure introduces significant steric bulk, which may hinder reactions at the aldehyde group.

Research Findings and Implications

- Synthetic Utility: Fluorinated benzaldehydes are key intermediates in synthesizing bioactive molecules. For example, 3-fluoro-4-hydroxybenzaldehyde is used in API synthesis (), and the target compound’s biphenyl system may enable novel heterocycle formation via Suzuki coupling or condensation reactions.

- Biological Activity : Compounds with mixed substituents (e.g., 3-fluoro-4-methyl groups) often exhibit enhanced bioavailability. For instance, trifluoromethyl derivatives show anti-inflammatory activity (), suggesting the target compound could be optimized for similar pathways.

- Safety Considerations : Halogenated benzaldehydes like 4-(Bromomethyl)benzaldehyde require careful handling (), and the target compound’s fluorine may necessitate specific toxicity studies despite its structural dissimilarity to hazardous analogs.

Biological Activity

4-(3-Fluoro-4-methylphenyl)benzaldehyde, also known as 3-fluoro-4-methylbenzaldehyde, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom on the aromatic ring can significantly influence the compound's pharmacological properties, including its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzaldehyde functional group attached to a fluoro-substituted aromatic ring, which enhances its lipophilicity and may affect its biological interactions.

Biological Activity Overview

Research has indicated that compounds containing fluorinated aromatic systems often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have explored the anticancer potential of fluorinated benzaldehydes. A notable study demonstrated that derivatives of benzaldehyde, including those with fluorine substitutions, exhibited significant antiproliferative effects against various cancer cell lines:

- MCF-7 Human Breast Cancer Cells : The compound showed promising results with an IC50 value indicating effective inhibition of cell growth at low concentrations. For instance, related compounds with similar structures demonstrated IC50 values as low as 0.075 µM in MCF-7 cells .

- Mechanism of Action : The mechanism behind this activity often involves the disruption of microtubule dynamics and induction of apoptosis. Compounds similar to this compound have been shown to inhibit tubulin polymerization and modulate the expression of apoptotic markers such as Bcl2 and Bax .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

- Antimicrobial Properties : Some studies suggest that fluorinated compounds can enhance antimicrobial activity. The electron-withdrawing nature of fluorine can increase the reactivity of the compound against microbial targets .

- Enzyme Inhibition : The presence of a fluorine atom can also influence enzyme interactions, potentially enhancing the inhibitory effects on certain enzymes involved in metabolic processes. For example, fluorinated compounds have been noted for their ability to inhibit reverse transcriptase enzymes more effectively than their non-fluorinated analogs .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of benzaldehydes, including this compound, evaluated their biological activities through in vitro assays. Results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of fluorinated benzaldehydes highlighted that modifications at specific positions on the aromatic ring could drastically alter biological activity. For instance, substituting different groups at the para or ortho positions relative to the aldehyde functionality was found to modulate both potency and selectivity towards cancer cells .

Data Table: Biological Activity Summary

| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin inhibition, apoptosis induction |

| Related Compound A | Hs578T | 0.033 | Microtubule disruption |

| Related Compound B | MDA-MB-231 | 0.620 | Apoptotic pathway modulation |

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluoro-4-methylphenyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via:

- Suzuki-Miyaura Cross-Coupling : React 4-fluoro-3-bromobenzaldehyde with 3-methylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol and a base (e.g., Na₂CO₃) at 80–100°C .

- Ullmann Coupling : Use 4-fluoro-3-iodobenzaldehyde and 3-methylbenzene with a copper catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) in DMF at 120°C .

Optimization involves adjusting catalyst loading, solvent polarity, and reaction time. Monitor yields via HPLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton resonates at δ ~10 ppm. The 3-fluoro-4-methylphenyl group shows splitting patterns due to fluorine coupling (e.g., meta-fluorine causes doublets in aromatic protons) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₄H₁₁FO (MW: 214.24 g/mol) with fragmentation patterns reflecting loss of CHO or F groups .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation .

- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Avoid ingestion—seek medical help if exposed .

- Storage : Keep in airtight containers away from oxidizers and reducing agents due to the aldehyde’s reactivity .

Advanced Research Questions

Q. How do the electronic effects of the 3-fluoro and 4-methyl groups influence the reactivity of the benzaldehyde moiety?

- Methodological Answer :

- The 3-fluoro group is electron-withdrawing (-I effect), activating the aldehyde toward nucleophilic attacks (e.g., Schiff base formation).

- The 4-methyl group is electron-donating (+I effect), stabilizing the aromatic ring but potentially sterically hindering ortho positions.

- Combined effects can be studied via Hammett plots or computational models (DFT) to predict regioselectivity in further reactions .

Q. What strategies mitigate side reactions during Schiff base synthesis from this compound?

- Methodological Answer :

- Use anhydrous conditions (e.g., molecular sieves) to prevent aldehyde hydration.

- Employ Lewis acids (e.g., ZnCl₂) to catalyze imine formation while suppressing aldol condensation.

- Optimize stoichiometry (1:1 aldehyde:amine ratio) and monitor reaction progress via TLC or in-situ IR .

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states to compare activation energies for different coupling sites.

- Electrostatic Potential Maps : Identify electron-rich/depleted regions on the aromatic ring to predict nucleophilic/electrophilic attack sites.

- Software like Gaussian or ORCA can simulate Fukui indices for reactivity analysis .

Q. What HPLC-MS parameters are optimal for quantifying trace impurities in this compound?

- Methodological Answer :

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/water (0.1% formic acid) from 50:50 to 90:10 over 20 min.

- MS Detection : ESI+ mode; monitor m/z 214.24 (parent ion) and fragments (e.g., m/z 195 for CHO loss).

- Validate method via spike-recovery experiments (90–110% recovery) .

Q. How does the steric profile of this compound affect its utility in metal-organic framework (MOF) design?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.